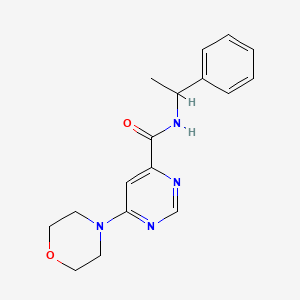

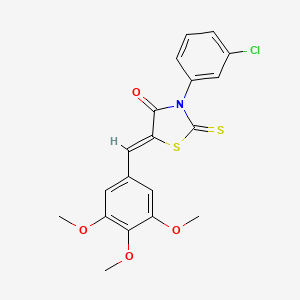

![molecular formula C19H19N3O5S2 B2403775 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide CAS No. 865175-97-9](/img/structure/B2403775.png)

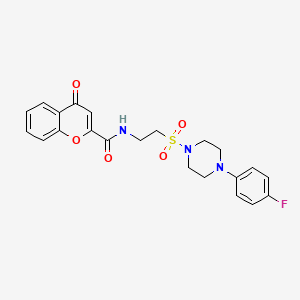

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It contains an allyl group, a sulfamoyl group, and a dimethoxybenzamide group attached to the benzo[d]thiazole core .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, benzo[d]thiazole derivatives can be synthesized through various methods. For instance, 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides .Molecular Structure Analysis

The benzo[d]thiazole core is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .科学的研究の応用

Antibacterial and Antimicrobial Activity

- Antibacterial Properties : Novel sulfonamides, including those with a thiazole fragment, have shown effectiveness against bacterial strains such as S. aureus and E. coli. These compounds have been synthesized using efficient methods and evaluated for their antibacterial properties (Rafiee Pour et al., 2019).

- Antimicrobial Screening : Thiazole derivatives have been synthesized and evaluated for antimicrobial activity. Their potential in treating microbial diseases, especially bacterial and fungal infections, is significant (Desai et al., 2013).

- Activity Against Multiple Microorganisms : Synthesized thiazol-2-ylidene derivatives have shown promising antibacterial and antifungal activities against various microorganisms (Saeed et al., 2013).

Synthesis and Structural Properties

- Stable Carbene Analogs : The synthesis and characterization of stable thiazol-2-ylidene, a carbene analog, have been detailed. This compound is significant for its stability and potential applications in various fields (Arduengo et al., 1997).

- Olefin Metathesis Catalysts : Thiazole-2-ylidene ligands have been used to create efficient olefin metathesis catalysts. These catalysts have applications in chemical synthesis and industry (Vougioukalakis & Grubbs, 2008).

Pharmacological Applications

- Analgesic Properties : Compounds with a thiazol-2-ylidene framework have been synthesized and studied for their analgesic activity. These findings contribute to the development of new pain treatment drugs (Demchenko et al., 2018).

- Hypoglycemic and Hypolipidemic Activity : Novel thiazolidinedione analogs have been synthesized and evaluated for their effects on blood glucose and lipid levels, indicating potential therapeutic applications for diabetes (Mehendale-Munj et al., 2011).

Chemistry and Therapeutic Importance

- Chemical Importance of Thiazole Derivatives : The chemical and biological significance of thiazole and its derivatives, including their therapeutic applications in various medical conditions, is well-documented (Chhabria et al., 2016).

将来の方向性

作用機序

Target of Action

The primary targets of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide are currently unknown. This compound is structurally related to benzo[d]thiazol-2-yl compounds, which have been observed to exhibit various biological activities . .

Mode of Action

Compounds with similar structures have been observed to interact with their targets through hydrogen bonding and charge transfer . The presence of the sulfamoyl and dimethoxy groups may also influence the compound’s interactions with its targets.

Biochemical Pathways

Related compounds have been observed to affect pathways involving hydrogen bonding and proton transfer

Result of Action

Related compounds have been observed to exhibit various biological activities, including antimicrobial and cytotoxic activities

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For example, solvent polarity has been observed to affect the hydrogen bonding and proton transfer processes of related compounds

特性

IUPAC Name |

3,5-dimethoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S2/c1-4-7-22-16-6-5-15(29(20,24)25)11-17(16)28-19(22)21-18(23)12-8-13(26-2)10-14(9-12)27-3/h4-6,8-11H,1,7H2,2-3H3,(H2,20,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAWZNZPMOXTTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2403696.png)

![(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2403697.png)

![(NE)-N-[[2,4,6-triethyl-3-[(E)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine](/img/structure/B2403710.png)

![N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)